molecular formula C11H14BrNO3S B8492512 8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(5-Bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8492512
M. Wt: 320.20 g/mol
InChI Key: DVPFUWUKYTZYSX-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 8-(1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol (15.0 g, 62.2 mmol) in DMF (75 mL) was added NBS (6.9 g, 55 mmol) and the solution warmed to 45° C. for 8 hours. The solution was treated with Na2SO3(3.9 g, 31 mmol) in H2O (150 mL) and the resulting slurry was filtered and washed with water (70 mL) to afford 8-(5-bromo-1,3-thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol as a white solid (16.8 g, 52.5 mmol).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1([OH:16])[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7]1.C1C(=O)N([Br:24])C(=O)C1.[O-]S([O-])=O.[Na+].[Na+]>CN(C=O)C.O>[Br:24][C:5]1[S:1][C:2]([C:6]2([OH:16])[CH2:7][CH2:8][C:9]3([O:13][CH2:12][CH2:11][O:10]3)[CH2:14][CH2:15]2)=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S1C(=NC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
6.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
WASH
Type
WASH
Details
washed with water (70 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52.5 mmol
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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